N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide
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Overview
Description
N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group is incorporated through acylation reactions, where tetrahydrofuran-2-carbonyl chloride reacts with the piperazine derivative.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and piperazine moiety are crucial for binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity or act as an agonist/antagonist at receptor sites.
Comparison with Similar Compounds
Similar Compounds
N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide: Similar in structure but with variations in the substituents on the thiazole ring or piperazine moiety.
Thiazole Derivatives: Compounds with a thiazole ring but different functional groups.
Piperazine Derivatives: Compounds with a piperazine core but different acyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, piperazine moiety, and tetrahydrofuran group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4S/c1-12-15(17(26)21(2)3)28-18(19-12)20-14(24)11-22-6-8-23(9-7-22)16(25)13-5-4-10-27-13/h13H,4-11H2,1-3H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPPOYCQFLNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C(=O)C3CCCO3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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